3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, chromen-4-one derivatives, and pyrrolidine. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chloro and dimethyl groups on the phenoxy ring.
Condensation reactions: to form the chromen-4-one core structure.
Hydroxylation: to introduce the hydroxy group at the 7-position.
Nucleophilic addition: to attach the pyrrolidin-1-ylmethyl group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromen-4-one ketone, while nucleophilic substitution of the chloro group may result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE include other chromen-4-one derivatives with different substituents. Examples include:
- 3-(4-chlorophenoxy)-7-hydroxy-8-(methyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 3-(4-methylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO4/c1-12-9-14(10-13(2)18(12)24)31-21-19(30)15-5-6-17(29)16(11-28-7-3-4-8-28)20(15)32-22(21)23(25,26)27/h5-6,9-10,29H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDXFRAWRARZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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